

Structural Characterization of Azidoacetyl-Val-Cit-PAB-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Azidoacetyl-Val-Cit-PAB-OH	
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Abstract: **Azidoacetyl-Val-Cit-PAB-OH** is a crucial bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Its design incorporates a cathepsin B-cleavable Valine-Citrulline dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a terminal azide group for bioorthogonal conjugation. This guide details the structural characterization of this linker, providing insights into its synthesis, purification, and analytical validation. The information presented herein is compiled from publicly available data on closely related structures and established methodologies in the field of ADC linker chemistry.

Introduction

Azidoacetyl-Val-Cit-PAB-OH is a key component in the construction of modern ADCs. The valine-citrulline (Val-Cit) linker is renowned for its stability in systemic circulation and its selective cleavage by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[1][2][3] Upon enzymatic cleavage, the para-aminobenzyl (PAB) spacer undergoes a 1,6-elimination reaction to release the conjugated cytotoxic payload. The terminal azidoacetyl group provides a handle for "click chemistry," enabling efficient and specific attachment to antibodies modified with strained alkynes (e.g., DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6][7]

This document outlines the expected structural attributes and the analytical methodologies required to verify the identity, purity, and stability of **Azidoacetyl-Val-Cit-PAB-OH**.

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Molecular Structure and Physicochemical Properties

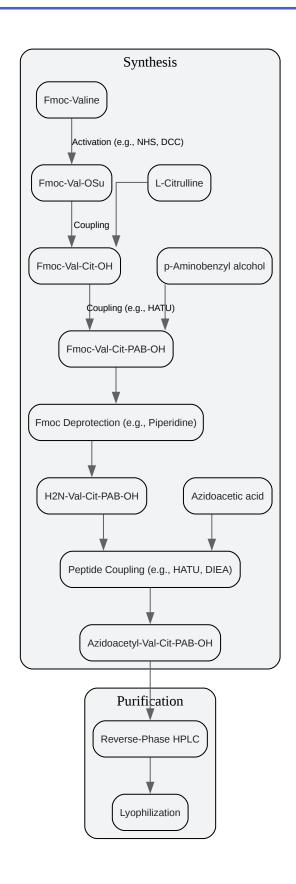
The chemical structure of **Azidoacetyl-Val-Cit-PAB-OH** is presented below. The molecular formula and weight are fundamental parameters for its characterization.

Parameter	Value	Reference
Molecular Formula	C20H29N7O6	Derived from structure
Molecular Weight	463.49 g/mol	Derived from structure
Appearance	White to off-white solid	[8]
Solubility	Soluble in DMSO, DMF	[4]
Storage	-20°C	[4][9]

Synthesis and Purification Workflow

The synthesis of **Azidoacetyl-Val-Cit-PAB-OH** typically involves a multi-step process, starting from commercially available protected amino acids. The general workflow is depicted in the diagram below.





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Caption: Synthetic and purification workflow for Azidoacetyl-Val-Cit-PAB-OH.



Experimental Protocols:

Synthesis of Fmoc-Val-Cit-OH:

- Dissolve Fmoc-Val-OSu and an equimolar amount of L-citrulline in a mixture of THF and aqueous sodium bicarbonate solution.
- Stir the reaction at room temperature for 24-48 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, adjust the pH to acidic (e.g., pH 4 with citric acid) to precipitate the product.
- Filter and dry the solid to yield Fmoc-Val-Cit-OH.

Coupling to PAB-OH and Final Product Synthesis:

- Dissolve Fmoc-Val-Cit-OH, p-aminobenzyl alcohol, and a coupling agent like HATU in an anhydrous solvent such as DMF.
- Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature.
- After reaction completion, remove the Fmoc protecting group using a solution of piperidine in DMF.
- Purify the resulting amine (H2N-Val-Cit-PAB-OH) via chromatography.
- Couple the purified amine with azidoacetic acid using standard peptide coupling conditions (e.g., HATU/DIEA in DMF).

Purification:

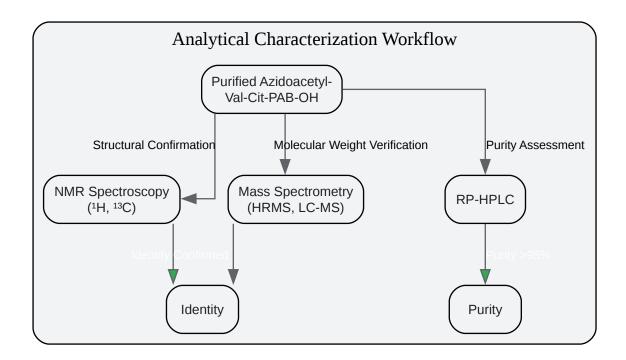
- The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
- A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% TFA as a modifier.[11]



• Fractions containing the pure product are collected, combined, and lyophilized to yield the final product as a white solid.

Structural Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of **Azidoacetyl-Val-Cit-PAB-OH**.



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Caption: Analytical workflow for structural characterization and purity assessment.

Spectroscopic and Chromatographic Data

The following sections present the expected analytical data for **Azidoacetyl-Val-Cit-PAB-OH** based on the characterization of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure. The expected chemical shifts for key protons are summarized below.



Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.2-8.5	m	Amide NH protons
~7.45	d	Aromatic protons (PAB)
~7.20	d	Aromatic protons (PAB)
~4.40	S	PAB-CH ₂ -OH
~4.2-4.3	m	Val α-H, Cit α-H
~3.90	S	N ₃ -CH ₂ -CO
~3.0-3.2	m	Cit δ-CH2
~1.9-2.1	m	Val β-H
~1.5-1.8	m	Cit β,y-CH ₂
~0.90	d	Val y-CH₃

Experimental Protocol for NMR:

- Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).
- Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
- Calibrate the spectra using the residual solvent signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.

Table 2: Representative Mass Spectrometry Data



Technique	Mode	Expected m/z	Found m/z
ESI-MS	[M+H] ⁺	464.23	(To be determined)
HRMS	[M+H]+	464.2307	(To be determined)
ESI-MS	[M+Na]+	486.21	(To be determined)

Experimental Protocol for LC-MS:

- Perform analysis on a TOF mass spectrometer coupled to a UPLC system.[12]
- Use a C18 column (e.g., 1.7 μ m, 2.1 × 50 mm).
- Employ a mobile phase gradient of acetonitrile in water with 0.1% formic acid at a flow rate of 0.2-0.5 mL/min.[11][12]
- Operate the electrospray ionization (ESI) source in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Table 3: Representative HPLC Data

Parameter	Value
Column	C18 Reverse-Phase (e.g., 5 µm, 4.6 × 150 mm)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-95% B over 20-30 min
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 254 nm
Expected Purity	≥95%

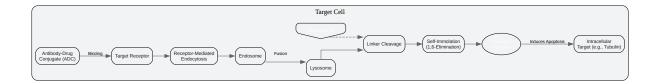


Experimental Protocol for HPLC:

- Dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 water/acetonitrile).
- Inject onto an HPLC system equipped with a C18 column and a UV detector.[10]
- Run the specified gradient program and integrate the peak areas to determine purity.

Functional Context: ADC Mechanism of Action

Azidoacetyl-Val-Cit-PAB-OH is designed to function within a specific biological context. The following diagram illustrates the intracellular processing of an ADC constructed with this linker.



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Caption: Intracellular activation pathway of an ADC utilizing a Val-Cit-PAB linker.

Conclusion

The structural characterization of **Azidoacetyl-Val-Cit-PAB-OH** requires a combination of spectroscopic and chromatographic techniques. Through NMR, mass spectrometry, and HPLC, the identity, molecular weight, and purity of this critical ADC linker can be unequivocally confirmed. The protocols and representative data provided in this guide serve as a comprehensive resource for researchers in the field of antibody-drug conjugate development, ensuring the quality and consistency of this essential reagent.



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